molecular formula C9H9NO4 B1605944 1-(5-Methoxy-2-nitrophenyl)ethanone CAS No. 42887-67-2

1-(5-Methoxy-2-nitrophenyl)ethanone

Cat. No.: B1605944
CAS No.: 42887-67-2
M. Wt: 195.17 g/mol
InChI Key: ZFMATEXTEHOBQV-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 5-methoxyacetophenone using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between a boronic acid and an aryl halide, providing a versatile route to synthesize various substituted aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-nitrophenyl)ethanone undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and methoxy groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Reduction: 1-(5-Methoxy-2-aminophenyl)ethanone.

    Oxidation: 1-(5-Hydroxy-2-nitrophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Methoxy-2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)ethanone depends on its interaction with specific molecular targets. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and methoxy groups can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

1-(5-Methoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as:

    1-(5-Methyl-2-nitrophenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Contains an additional hydroxyl group.

    1-(5-Methoxy-2-methylphenyl)ethanone: Lacks the nitro group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity .

Properties

IUPAC Name

1-(5-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-5-7(14-2)3-4-9(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMATEXTEHOBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345095
Record name 1-(5-Methoxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42887-67-2
Record name 1-(5-Methoxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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